molecular formula C18H28F6N6OP2 B554699 PyBOP CAS No. 128625-52-5

PyBOP

Cat. No.: B554699
CAS No.: 128625-52-5
M. Wt: 520.4 g/mol
InChI Key: VIAFLMPQBHAMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biaxially oriented polypropylene (BOPP) is a type of polypropylene film that has been stretched in both the machine direction and across the machine direction. This biaxial orientation enhances the film’s mechanical, optical, and barrier properties, making it a versatile material widely used in packaging, labeling, and industrial applications .

Mechanism of Action

Target of Action

PyBOP, or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, is primarily used as a peptide coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another amino acid, which it helps to link together to form a peptide bond .

Mode of Action

This compound activates the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . This compound is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of peptides and proteins, which are vital components of all living organisms .

Result of Action

The result of this compound’s action is the successful coupling of amino acids to form peptides or proteins. This is a critical process in biochemistry and medicine, as peptides and proteins play numerous roles in biological systems, including acting as enzymes, hormones, and antibodies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the efficiency of peptide bond formation. Additionally, this compound is typically used in an anhydrous environment, as water can compete with the amino group, leading to hydrolysis of the activated carboxyl group instead of peptide bond formation .

Chemical Reactions Analysis

Types of Reactions

Biaxially oriented polypropylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and the presence of specific solvents can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include modified polypropylene chains with altered mechanical, optical, and barrier properties. These modifications can enhance the film’s performance in specific applications .

Properties

IUPAC Name

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAFLMPQBHAMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369209
Record name PyBOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128625-52-5
Record name PyBOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128625-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PyBOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYBOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Solutions of each acid (RN) were prepared (1.08 mmol) in DMF (3 mL) (enough for 6 cartridges per acid). Solutions of PyBOP (3.74 g, 7.2 mmol) and HOBT (0.96 g, 7.2 mmol) in DMF (24 mL) were prepared. To each cartridge on a Bohdan block was added acid solution (0.5 niL, 0.18 mmol) according to product layout (6 cartridges of each of the 8 acids). To each cartridge was added the PyBOP/HOBT solution (0.5 mL, 0.078 g PYBOP, 0.15 mmol/0.02g HOBT, 0.15 mmol) and DIEA (0.052 mL, 0.30 mmol). The Bohdan block was agitated on a Bohdan shaker at 700-800 rpm for 1 h. A solution of amine was prepared (2.30 g, 7.2 mmol) in 24 mL of CH2Cl2. To each cartridge was added 0.5 mL of amine solution (0.48 g, 0.15 mmol). The Bohdan block was agitated on the Bohdan shaker at 700-800 rpm for 16 h. The reaction mixtures were drained into 48 well Robbin's blocks. Each cartridge was rinsed with 0.5 mL DMF into another 48 well Robbin's block. The reaction mixtures were concentrated in the Robbin's blocks under reduced pressure at 50° C. for 6 h in a Jouan centrifugal evaporator. Products were carried on crude to next reaction.
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
PyBOP HOBT
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
per acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PyBOP
Reactant of Route 2
PyBOP
Reactant of Route 3
PyBOP
Reactant of Route 4
PyBOP
Reactant of Route 5
PyBOP
Reactant of Route 6
PyBOP
Customer
Q & A

Q1: What is the primary application of PyBOP?

A1: this compound is widely used as a coupling reagent for the synthesis of peptides and their amides. [, , , , , ] This includes complex molecules like glycopeptide antibiotics, such as those in the vancomycin and teicoplanin groups. []

Q2: How does this compound facilitate amide bond formation?

A2: this compound reacts with carboxylic acids in the presence of a base, typically diisopropylethylamine (DIEA), to form a reactive benzotriazolyl ester intermediate. This activated ester is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. [, , ]

Q3: Are there any challenges associated with this compound-mediated couplings?

A3: While generally effective, this compound can lead to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-protected amino acids like Boc-Valine. [] Additionally, couplings involving N-methylated amino acids can be challenging with this compound, often requiring alternative coupling reagents like PyBroP or PyCloP. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H28F6N6OP2 and a molecular weight of 520.43 g/mol. []

Q5: Under what conditions is this compound typically used?

A5: this compound is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Reactions are typically carried out at room temperature. [, , , , ]

Q6: Can this compound be used for solid-phase peptide synthesis?

A6: Yes, this compound is frequently employed in both solid-phase and solution-phase peptide synthesis. [, , , , , , , ] It has been successfully used with various resins, including 2-chlorotrityl chloride resin, Rink amide resin, and Wang resin. [, , , , ]

Q7: Is this compound a catalyst or a reagent?

A7: this compound is consumed during the reaction, making it a reagent rather than a catalyst. []

Q8: What are some specific applications of this compound beyond peptide synthesis?

A8: this compound has proven useful for:

  • Synthesizing cyclic RGD peptide amphiphiles for drug delivery. []
  • Preparing epoxysuccinate-based cysteine protease inhibitors. []
  • Creating oligonucleotide conjugates for patterned biomineralization. []
  • Synthesizing stevioside analogues with cytotoxic and antibacterial properties. []
  • Generating tris(calix[4]arene) dendrons with amino surface functionalization. []
  • Developing platinum(II)-containing anticancer agents with improved drug delivery. []

Q9: Has computational chemistry been employed to study this compound-mediated reactions?

A9: While the provided research does not delve into detailed computational studies on this compound itself, molecular modeling techniques have been applied to investigate the conformational properties and activities of compounds synthesized using this compound. [, , ]

Q10: Does the structure of this compound influence its reactivity?

A10: The structure of this compound, particularly the benzotriazole moiety and the phosphonium center, contributes to its ability to activate carboxylic acids and facilitate amide bond formation. [] Modifications to this structure can alter its reactivity and selectivity.

Q11: How can the stability of this compound be enhanced?

A11: Storing this compound under dry and inert conditions can help maintain its stability. Additionally, using freshly prepared solutions is recommended. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.